N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide
CAS No.: 2640970-95-0
Cat. No.: VC11866520
Molecular Formula: C14H22N4O
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640970-95-0 |
|---|---|
| Molecular Formula | C14H22N4O |
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C14H22N4O/c1-10-15-7-5-12(16-10)18-8-6-11(9-18)13(19)17-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3,(H,17,19) |
| Standard InChI Key | LWKCKYCUHQABEW-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=N1)N2CCC(C2)C(=O)NC(C)(C)C |
| Canonical SMILES | CC1=NC=CC(=N1)N2CCC(C2)C(=O)NC(C)(C)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 1-position with a 2-methylpyrimidin-4-yl group and at the 3-position with a tert-butyl carboxamide moiety . Key structural attributes include:
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Pyrrolidine ring: Provides conformational rigidity and enhances solubility due to its saturated nature.
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2-Methylpyrimidine: An aromatic heterocycle with electron-withdrawing nitrogen atoms, enabling π-π stacking interactions and participation in nucleophilic substitution reactions.
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tert-Butyl carboxamide: Introduces steric bulk, potentially improving metabolic stability and target binding specificity .
Spectroscopic and Computational Data
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IUPAC Name: N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide .
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InChI Key: LWKCKYCUHQABEW-UHFFFAOYSA-N.
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Topological Polar Surface Area: 58.1 Ų, indicating moderate membrane permeability .
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Hydrogen Bond Acceptors/Donors: 4 acceptors, 1 donor, influencing solubility and protein-binding capacity .
Table 1: Molecular Properties of N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 262.35 g/mol | |
| XLogP3 | 1.5 | |
| Rotatable Bond Count | 3 | |
| Melting Point | Not reported | – |
Synthesis and Reaction Pathways
Synthetic Routes
ADMET Profiling (Predicted)
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Absorption: Moderate oral bioavailability due to polar surface area .
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Metabolism: Susceptible to CYP3A4-mediated oxidation of the tert-butyl group.
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Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents).
Applications in Medicinal Chemistry
Drug Discovery Scaffold
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Oncology: Pyrimidine derivatives are explored as kinase inhibitors in breast and lung cancers .
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Neurology: Carboxamides modulate neurotransmitter receptors (e.g., GABAₐ), suggesting potential in anxiety disorders.
Structure-Activity Relationship (SAR) Insights
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